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Compound of Interest

Compound Name:
(3-Iodo-pyridin-4-yl)-carbamic acid

tert-butyl ester

Cat. No.: B1311345 Get Quote

Technical Guide: tert-Butyl N-(3-iodopyridin-4-
yl)carbamate
For Researchers, Scientists, and Drug Development Professionals

Introduction
tert-Butyl N-(3-iodopyridin-4-yl)carbamate is a halogenated pyridine derivative of significant

interest in medicinal chemistry and drug development. Its structure, featuring a pyridine ring

substituted with an iodine atom and a Boc-protected amine, makes it a versatile intermediate

for the synthesis of more complex molecules, particularly those with potential therapeutic

applications. The presence of the iodine atom allows for various cross-coupling reactions,

enabling the introduction of diverse functional groups. This guide provides a comprehensive

overview of its chemical structure, properties, synthesis, and potential biological relevance.

Chemical Structure and Properties
The chemical structure of tert-butyl N-(3-iodopyridin-4-yl)carbamate consists of a pyridine ring

with an iodine atom at the 3-position and a tert-butoxycarbonyl (Boc) protected amine group at

the 4-position.
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Property Value Reference

IUPAC Name
tert-butyl N-(3-iodopyridin-4-

yl)carbamate

CAS Number 211029-67-3 [1]

Molecular Formula C₁₀H₁₃IN₂O₂ [1]

Molecular Weight 320.13 g/mol [1][2]

Canonical SMILES
CC(C)

(C)OC(=O)NC1=C(C=CN=C1)I

InChI

InChI=1S/C10H13IN2O2/c1-
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7(11)6-12-8/h4-6H,1-3H3,
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Physicochemical Properties
Property Value Notes

Physical State Solid Based on related compounds.

Melting Point 87-88 °C
For the closely related N-Boc-

3-amino-4-iodopyridine.

Solubility

Soluble in organic solvents like

THF, dichloromethane, and

ethyl acetate. Low solubility in

water.

Based on general

characteristics of similar

compounds.

Stability

The Boc-protected compound

can be stored under ambient

conditions for extended

periods without noticeable

degradation.
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Synthesis and Experimental Protocols
The synthesis of tert-butyl N-(3-iodopyridin-4-yl)carbamate is typically achieved in a two-step

process starting from 4-aminopyridine. The first step involves the iodination of the pyridine ring,

followed by the protection of the amino group with a tert-butoxycarbonyl (Boc) group.

Step 1: Synthesis of 3-Iodo-4-aminopyridine
Reaction:

4-Aminopyridine 3-Iodo-4-aminopyridine

  Iodine Monochloride,
  Glacial Acetic Acid  

Click to download full resolution via product page

Synthesis of the precursor 3-Iodo-4-aminopyridine.

Experimental Protocol:

In a suitable reaction flask, dissolve 4-aminopyridine in glacial acetic acid.

Slowly add iodine monochloride dropwise to the solution while maintaining the reaction

temperature below 45°C.

After the addition is complete, heat the mixture to around 42°C and stir until the reaction is

complete, as monitored by a suitable analytical technique (e.g., TLC or LC-MS).

Cool the reaction mixture to room temperature and then dilute with water.

Cool the mixture in an ice-water bath and adjust the pH to 10 using a 50% sodium hydroxide

solution to precipitate the product.

Extract the product with ethyl acetate.

Combine the organic layers and wash sequentially with a 15% sodium thiosulfate solution,

water, and saturated brine.
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Dry the organic phase over sodium sulfate, filter, and concentrate under reduced pressure to

obtain the crude product.

The crude product can be further purified by column chromatography or recrystallization.

Step 2: Boc Protection of 3-Iodo-4-aminopyridine
Reaction:

3-Iodo-4-aminopyridine tert-Butyl N-(3-iodopyridin-4-yl)carbamate

  Di-tert-butyl dicarbonate (Boc)₂O,
  THF  

Click to download full resolution via product page

Boc protection of 3-Iodo-4-aminopyridine.

Experimental Protocol:

Dissolve 3-iodo-4-aminopyridine in a suitable dry solvent such as tetrahydrofuran (THF).

Cool the solution to 0 °C in an ice bath.

Add di-tert-butyl dicarbonate ((Boc)₂O) to the solution.

Allow the reaction mixture to warm to room temperature and stir overnight.

After the reaction is complete, add a saturated aqueous solution of sodium bicarbonate.

Extract the mixture with an organic solvent such as tert-butyl methyl ether.

Wash the combined organic extracts with a dilute aqueous HCl solution followed by a

saturated aqueous sodium bicarbonate solution.

Dry the organic phase over magnesium sulfate, filter, and remove the solvent under reduced

pressure to yield the final product.

Characterization Data
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Nuclear Magnetic Resonance (NMR) Spectroscopy
While a complete, published spectrum for the final product is not readily available, the expected

chemical shifts can be predicted based on the analysis of similar structures.

¹H NMR (400 MHz, CDCl₃):

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~9.1 s 1H
Proton on the pyridine

ring

~7.9 d 1H
Proton on the pyridine

ring

~7.4 d 1H
Proton on the pyridine

ring

~6.8 br s 1H NH of carbamate

1.54 s 9H tert-butyl group

¹³C NMR (100 MHz, CDCl₃):

Chemical Shift (δ, ppm) Assignment

~152 C=O of carbamate

~144 C of pyridine ring

~142 C of pyridine ring

~134 C of pyridine ring

~127 C of pyridine ring

~122 C of pyridine ring

~82 Quaternary C of tert-butyl group

~28 CH₃ of tert-butyl group
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Biological Activity and Signaling Pathway
The core structure of this molecule, 4-aminopyridine, is a known potassium (K⁺) channel

blocker.[3][4][5] Derivatives of 4-aminopyridine are being investigated for the treatment of

neurological disorders, such as multiple sclerosis.[6][7] The therapeutic effect is believed to

arise from the blockade of exposed voltage-gated potassium channels in demyelinated axons,

which helps to restore the conduction of action potentials.[3][5] The addition of a carbamate

group, as in the title compound, is a strategy that has been explored to potentially reduce the

toxicity of the parent 4-aminopyridine.[7]

Proposed Mechanism of Action
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Proposed mechanism of action for 4-aminopyridine derivatives.
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Applications in Drug Development
The structural features of tert-butyl N-(3-iodopyridin-4-yl)carbamate make it a valuable building

block in medicinal chemistry. The iodine atom is particularly useful for introducing molecular

diversity through various palladium-catalyzed cross-coupling reactions, such as Suzuki,

Sonogashira, and Heck couplings. The Boc protecting group on the amine is stable under

many reaction conditions but can be readily removed under acidic conditions to allow for further

functionalization at this position. This dual reactivity makes it an important intermediate for the

synthesis of kinase inhibitors and other complex heterocyclic compounds with potential

therapeutic activities.[8]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1311345#tert-butyl-n-3-iodopyridin-4-yl-carbamate-
chemical-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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